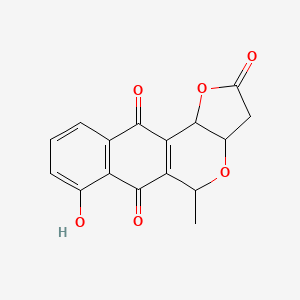
Kalafungin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kalafungin is a substance discovered in the 1960s and found to act as a broad-spectrum antibiotic in vitro . It was isolated from a strain of the bacterium Streptomyces tanashiensis . It is not known to be marketed anywhere in the world .
Synthesis Analysis
The mutants of Streptomyces tanashiensis strain Kala, which were specifically blocked in the synthesis of the benzoisochromanequinone antibiotic this compound, were isolated and classified into seven phenotypic classes on the basis of the antibiotic activity and cosynthetic properties . The total synthesis of 6-deoxydihydrothis compound (DDHK), a key biosynthetic intermediate of a dimeric benzoisochromanequinone antibiotic, actinorhodin (ACT), and its epimer, epi-DDHK, has been reported .
Molecular Structure Analysis
This compound shares an identical polyketide skeleton core with medermycin, another antibacterial and antitumor antibiotic isolated from different streptomycetes . The structure of this compound is related to that of actinorhodin, which is a dimer of 6-hydroxydihydrothis compound .
Chemical Reactions Analysis
The radical anions of the pyranonaphthoquinone antibiotic this compound and analogues have been studied in aqueous solution by pulse radiolysis using transient absorption spectrophotometry . The results of these experiments showed that the early steps in this compound biosynthesis in S. tanashiensis and actinorhodin biosynthesis in S. coelicolor were similar, but the entire biosynthetic pathway of this compound in these two streptomycetes was not identical .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C16H12O6 and a molar mass of 300.266 g·mol−1 . It has a density of 1.6±0.1 g/cm3, a boiling point of 624.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Kalafungin can be achieved through a multi-step process that involves the conversion of several starting materials into the final product. The key steps in the synthesis pathway include the formation of the core structure, introduction of functional groups, and final purification and isolation of the compound.", "Starting Materials": [ "Benzene", "Ethanol", "Sodium hydroxide", "1,4-dioxane", "Methyl iodide", "Sodium hydride", "Ethyl acetate", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sodium chloride" ], "Reaction": [ "Step 1: Benzene is converted to phenylacetic acid through Friedel-Crafts acylation using acetic anhydride and aluminum chloride as a catalyst.", "Step 2: Phenylacetic acid is reacted with ethanol and sodium hydroxide to form ethyl phenylacetate.", "Step 3: Ethyl phenylacetate is converted to 3,4-dihydrocoumarin through a Perkin reaction using sodium hydroxide and 1,4-dioxane as a solvent.", "Step 4: 3,4-dihydrocoumarin is reacted with methyl iodide and sodium hydride to form 3-methoxycoumarin.", "Step 5: 3-methoxycoumarin is reacted with ethyl acetate and hydrochloric acid to form ethyl 3-methoxycoumarin-7-carboxylate.", "Step 6: Ethyl 3-methoxycoumarin-7-carboxylate is reacted with sodium bicarbonate and acetic anhydride to form 7-acetoxy-3-methoxycoumarin.", "Step 7: 7-acetoxy-3-methoxycoumarin is reacted with sodium chloride and water to form Kalafungin.", "Step 8: Kalafungin is purified and isolated using various chromatographic techniques." ] } | |
Número CAS |
11048-15-0 |
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(11R,15R,17R)-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |
InChI |
InChI=1S/C16H12O6/c1-6-11-13(16-9(21-6)5-10(18)22-16)14(19)7-3-2-4-8(17)12(7)15(11)20/h2-4,6,9,16-17H,5H2,1H3/t6-,9-,16+/m1/s1 |
Clave InChI |
XUWPJKDMEZSVTP-LTYMHZPRSA-N |
SMILES isomérico |
C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
SMILES |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
SMILES canónico |
CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Kalafungin; Antibiotic U-19,718; U 19718; U19718; U-19718 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4-Tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1673194.png)
![4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B1673197.png)
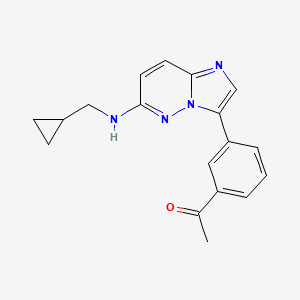
![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
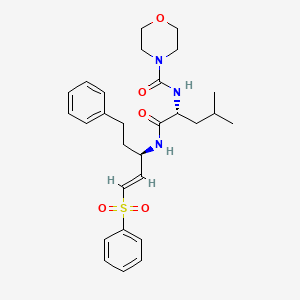
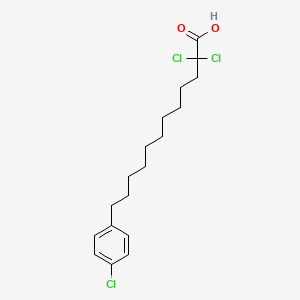

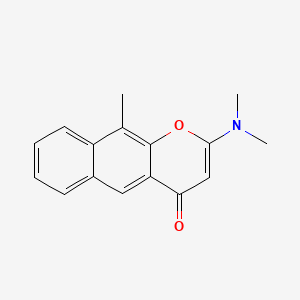

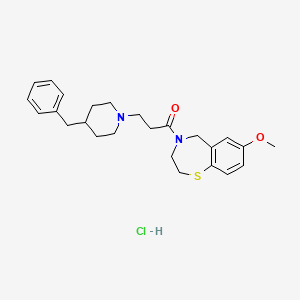

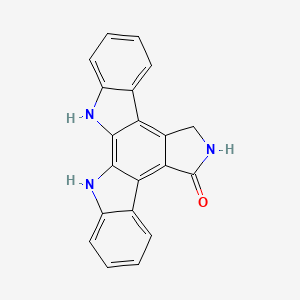
![3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid](/img/structure/B1673214.png)
![methyl 3-[(Z)-2-ethylbut-2-enyl]-1,6,8-trihydroxy-9,10-dioxoanthracene-2-carboxylate](/img/structure/B1673215.png)
